Conformational Analysis of H-Ala-β-Ala-OH vs. α,α-Dipeptides
X-ray crystallography of a protected derivative, t-Boc-L-Ala-β-Ala-NHMe, revealed an 'essentially extended' backbone conformation, in stark contrast to the folded conformations (β-turns) observed in peptides composed solely of α-amino acids or in sequences containing multiple β-alanine residues [1]. This provides direct structural evidence for the distinct conformational behavior conferred by a single β-alanine insertion.
| Evidence Dimension | Peptide Backbone Conformation (X-ray Diffraction) |
|---|---|
| Target Compound Data | Essentially extended conformation |
| Comparator Or Baseline | t-Boc-Aib-Aib-β-Ala-NHMe (a tripeptide with two β-alanine residues) |
| Quantified Difference | Target compound adopts an extended conformation; comparator adopts a folded structure with two consecutive β-bends (C10 and unusual C11 rings). |
| Conditions | Solid-state, single-crystal X-ray diffraction analysis of N- and C-terminally protected oligopeptides. |
Why This Matters
This quantifies the impact of a single β-alanine residue on peptide backbone geometry, a critical factor for designing peptidomimetics with specific conformational constraints.
- [1] Pavone, V., Di Blasio, B., Lombardi, A., Isernia, C., Pedone, C., Benedetti, E., Valle, G., Crisma, M., Toniolo, C., & Kishore, R. (1992). beta-Alanine and beta-bend. X-Ray Diffraction Structure of Three Linear Oligopeptides. Journal of the Chemical Society, Perkin Transactions 2, 1233-1237. View Source
